molecular formula C20H24N2O3 B2709169 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1396875-87-8

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2709169
CAS No.: 1396875-87-8
M. Wt: 340.423
InChI Key: YSRGSDOGAUXYBO-UHFFFAOYSA-N
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Description

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound It is characterized by the presence of an indene moiety, a methoxyphenethyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Methoxyphenethyl Group: This step involves the reaction of the indene derivative with a methoxyphenethyl halide under basic conditions.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-hydroxyphenethyl)urea
  • 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-chlorophenethyl)urea

Uniqueness

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further study.

Properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-17-8-6-15(7-9-17)11-13-21-19(23)22-14-20(24)12-10-16-4-2-3-5-18(16)20/h2-9,24H,10-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGSDOGAUXYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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